6-(Ethylamino)hexane-1,2,3,4,5-pentol

Description

Contextualization of Amino Sugar Alcohols within Carbohydrate Chemistry

Amino sugar alcohols, also known as glycamines or amino polyols, are derivatives of monosaccharides where a hydroxyl group has been replaced by an amino group and the aldehyde or ketone function has been reduced to a hydroxyl group. They are fundamentally linked to carbohydrate chemistry as they are often synthesized from carbohydrate precursors. rsc.org For instance, the direct reductive amination of a monosaccharide like glucose yields the corresponding amino sugar alcohol. rsc.org This process involves reacting the sugar with an amine in the presence of a reducing agent, directly converting the cyclic hemiacetal form of the sugar into a linear, open-chain amino polyol.

The abundance of sugars from renewable biomass makes them attractive starting materials, or chiral building blocks, for creating complex and valuable molecules like amino sugar alcohols. acs.org This synthetic strategy leverages the inherent stereochemistry of the parent sugar to produce enantiomerically pure products, a crucial aspect in pharmaceutical and biological applications. The use of non-protected amino sugars and amino sugar alcohols is also a significant advantage in certain synthetic procedures, such as N-acylation for radiolabeling in medical imaging applications. acs.org

Significance of Polyhydroxylated Amines in Contemporary Chemical Synthesis and Biochemical Research

The structural similarity of polyhydroxylated amines to natural sugars allows them to interact with biological systems, often acting as enzyme inhibitors or molecular mimics. This has made them a focal point in biochemical research and drug discovery. acs.orgacs.org For example, more complex, cyclic polyhydroxylated amines like iminosugars and polyhydroxylated alkaloids have shown potent inhibitory activity against glycosidases and glycosyltransferases, enzymes involved in critical biological processes. nih.gov Such inhibition has therapeutic potential for treating a range of diseases, including viral infections, diabetes, and lysosomal storage disorders.

In contemporary chemical synthesis, these compounds serve as versatile chiral building blocks. nih.govresearchgate.netrsc.org The multiple stereocenters and functional groups present in polyhydroxylated amines make them ideal starting points for the stereoselective synthesis of a wide array of complex natural products and pharmaceuticals. nih.gov Their utility extends to materials science, where they can be used in the production of biodegradable materials. Furthermore, their ability to chelate metal ions makes them valuable as reagents and buffers in biochemical assays and as components in drug delivery systems to enhance the solubility and stability of active pharmaceutical ingredients. chemimpex.comchemondis.comcymitquimica.com

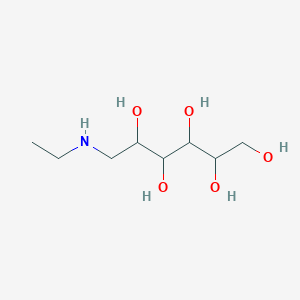

Structural Elucidation and Nomenclature of 6-(Ethylamino)hexane-1,2,3,4,5-pentol (N-Ethyl-D-glucamine)

This compound is an acyclic amino sugar alcohol derived from D-glucose. Its structure consists of a six-carbon hexane (B92381) chain with hydroxyl groups on carbons 1 through 5 and an ethylamino group attached to carbon 6. The stereochemistry of the hydroxyl groups is inherited from its parent sugar, D-glucose.

The compound is known by several synonyms, the most common being N-Ethyl-D-glucamine. The "N-Ethyl" prefix indicates the ethyl group attached to the nitrogen atom of the glucamine parent structure. The systematic IUPAC name, which precisely describes its stereochemistry, is (2R,3R,4R,5S)-6-(Ethylamino)hexane-1,2,3,4,5-pentol . It is typically a white, crystalline powder with a sweet taste and is highly soluble in water. jx-nutra.com

| Property | Value |

|---|---|

| IUPAC Name | (2R,3R,4R,5S)-6-(Ethylamino)hexane-1,2,3,4,5-pentol |

| Common Synonyms | N-Ethyl-D-glucamine, Eglumine, 1-Deoxy-1-(ethylamino)-D-glucitol |

| CAS Number | 14216-22-9 |

| Molecular Formula | C₈H₁₉NO₅ |

| Molecular Weight | 209.24 g/mol |

| Appearance | White crystalline powder |

| Identifier Type | Identifier |

|---|---|

| SMILES | CCNCC@@HO)O)O)O |

| InChI | InChI=1S/C8H19NO5/c1-2-9-3-5(11)7(13)8(14)6(12)4-10/h5-14H,2-4H2,1H3/t5-,6+,7+,8+/m0/s1 |

| InChIKey | IKXCHOUDIPZROZ-LXGUWJNJSA-N |

Current Research Landscape and Identified Knowledge Gaps Pertinent to this Specific Compound and its Analogues

The current research landscape for polyhydroxylated amines is vibrant, particularly concerning complex analogues with significant biological activity. Extensive studies focus on the synthesis and evaluation of polyhydroxylated alkaloids and iminosugars as potent enzyme inhibitors for therapeutic applications. nih.govresearchgate.net These analogues, often featuring cyclic structures, are at the forefront of medicinal chemistry research within this compound class.

In contrast, research focused specifically on the simpler, acyclic this compound is less prominent in academic literature. Its applications appear to be more established and industrial in nature. It is utilized as a pharmaceutical excipient to enhance drug solubility and stability, a chelating agent for metal ions, a buffer in biochemical research, and an intermediate in chemical synthesis. chemimpex.comcymitquimica.comjx-nutra.com

A clear knowledge gap exists regarding the specific biological activities of N-Ethyl-D-glucamine itself. While its analogues are heavily investigated for their interactions with enzymes and cellular pathways, there is a scarcity of publicly available research exploring whether N-Ethyl-D-glucamine possesses any intrinsic, subtle, or novel bioactivity beyond its established physicochemical functions. Further investigation into its potential as a pharmacophore or its specific interactions within biological systems could uncover new applications for this readily accessible, carbohydrate-derived compound.

Structure

3D Structure

Properties

IUPAC Name |

6-(ethylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO5/c1-2-9-3-5(11)7(13)8(14)6(12)4-10/h5-14H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXCHOUDIPZROZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C(C(C(CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Ethylamino Hexane 1,2,3,4,5 Pentol and Analogous Structures

Direct N-Alkylation Strategies of Hexanepentol Precursors

Direct N-alkylation involves the reaction of a hexanepentol precursor containing a primary or secondary amine with an ethylating agent. Modern catalytic methods have made this approach more efficient and environmentally benign compared to traditional methods that use reactive alkyl halides and generate stoichiometric salt waste. nih.govnih.gov

Ruthenium complexes have emerged as highly effective catalysts for the N-alkylation of amines using alcohols as the alkylating agents. researchgate.netrsc.org This process is atom-economical, producing water as the sole byproduct. rug.nl For instance, the Shvo catalyst, a well-defined ruthenium complex, has shown potential in the N-alkylation of unprotected amino acids with various alcohols, demonstrating high yields and excellent selectivity. nih.gov This methodology is applicable to the synthesis of amino sugar derivatives, where a primary carbohydrate alcohol can be used to alkylate an amine, or an amino sugar alcohol can be alkylated by a simple alcohol. rsc.org

Table 1: Examples of Ruthenium-Catalyzed N-Alkylation Reactions

| Catalyst | Amine Substrate | Alcohol Substrate | Product Type | Key Features |

| Shvo Catalyst | Unprotected α-amino acids | Various primary alcohols | N-alkylated amino acids | High yield, atom-economic, water is the only byproduct. nih.gov |

| [RuCl₂(p-cymene)]₂ | Anilines | Primary carbohydrate alcohols | N-arylated aminosugars | Proceeds via borrowing hydrogen strategy, high yields. rsc.org |

| Ru(PPh₃)₃Cl₂ | Amino 1,3,5-triazines | Benzylic/heterocyclic alcohols | N-alkylated amino-triazines | High atom economy, moderate to good yields. rsc.org |

The "borrowing hydrogen" (BH) strategy is a powerful concept in catalysis that enables alcohols to be used directly as alkylating agents. nih.govacs.org The mechanism involves three key steps:

The metal catalyst temporarily "borrows" hydrogen from the alcohol substrate, oxidizing it to a reactive carbonyl intermediate (an aldehyde or ketone).

The carbonyl intermediate reacts with a nucleophile, such as an amine, to form an imine.

The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated amine product and regenerating the catalyst. nih.govacs.org

This process is particularly advantageous for synthesizing amino sugar alcohols. Ruthenium-catalyzed N-alkylation of anilines with primary carbohydrate alcohols is a prime example of this strategy being successfully applied. rsc.org Similarly, iridium catalysts have been used in C-C bond-forming BH reactions involving 1,2-amino alcohols derived from amino acids, highlighting the strategy's versatility, though care must be taken to prevent racemization at the amine stereocenter. nih.govresearchgate.net The primary benefit of this approach is its high atom economy, with water being the only byproduct. nih.gov

Reductive Amination of Reducing Sugars with Monoalkylamines

Reductive amination, also known as reductive alkylation, is a cornerstone method for synthesizing amines. wikipedia.org This reaction converts a carbonyl group, such as the aldehyde form of a reducing sugar, into an amine through an intermediate imine. wikipedia.org In the context of synthesizing 6-(ethylamino)hexane-1,2,3,4,5-pentol, a reducing sugar like glucose or mannose would react with ethylamine.

The process involves two main steps:

The amine (ethylamine) reacts with the carbonyl group of the open-chain form of the sugar to form a hemiaminal, which then dehydrates to an imine (or the corresponding iminium ion).

A reducing agent, added to the reaction mixture, reduces the imine to the final secondary amine. wikipedia.org

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity and tolerance of various functional groups. nih.govorganic-chemistry.org While effective, direct reductive amination of carbohydrates can be slow and inefficient because the equilibrium between the cyclic hemiacetal and the reactive open-chain aldehyde form of the sugar strongly favors the cyclic structure. nih.gov This often necessitates the use of a large excess of the sugar and long reaction times. nih.gov

Henry Reaction and Subsequent Catalytic Hydrogenation for Amino Sugar Derivative Synthesis

The Henry reaction, or nitroaldol reaction, is a classic method for forming carbon-carbon bonds by reacting a nitroalkane with an aldehyde or ketone in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for producing β-nitro alcohols, which are versatile intermediates that can be readily converted into other functional groups. wikipedia.org

For the synthesis of amino sugar derivatives, the key transformation is the reduction of the nitro group in the β-nitro alcohol product to a primary amine, yielding a β-amino alcohol. wikipedia.org This reduction is typically achieved through catalytic hydrogenation using catalysts like platinum oxide or palladium on carbon. nih.govpsu.edu This two-step sequence allows for the construction of the amino alcohol functionality. For example, 2-C-nitroalkyl-1,4:3,6-dianhydromannitols, synthesized via a Henry reaction, can be converted to the corresponding vicinal amino alcohols by catalytic hydrogenation. nih.gov

Stereoselective Synthesis Pathways for Amino Sugar Alcohol Derivatives

Achieving specific stereochemistry is paramount in the synthesis of complex molecules like amino sugar alcohols, as biological activity is often dependent on the precise three-dimensional arrangement of atoms. Several strategies are employed to control the stereochemical outcome.

Substrate Control: The inherent chirality of the starting material, often a carbohydrate, can direct the stereochemistry of newly formed chiral centers.

Reagent Control: The use of chiral reagents or catalysts can induce enantioselectivity or diastereoselectivity. For example, asymmetric versions of the Henry reaction have been developed using chiral copper-diamine complexes or cinchona alkaloids as catalysts, yielding β-nitro alcohols with high enantiomeric excess. organic-chemistry.orgpsu.edu Similarly, the Sharpless asymmetric aminohydroxylation provides a direct route to enantioselective amino alcohol synthesis from alkenes.

Auxiliary Control: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective reaction, after which it is removed.

The reduction of N-protected amino ketones is another pathway where stereocontrol is crucial. The choice of protecting group and reducing agent can selectively produce either the syn- or anti- amino alcohol diastereomer. researchgate.net These methods are essential for accessing the diverse stereoisomers of amino sugar alcohols for biological evaluation. nih.govrsc.org

Comparative Analysis of Synthetic Efficiency and Stereocontrol in Different Methodologies

Each synthetic methodology offers a unique set of advantages and disadvantages concerning efficiency, atom economy, and the ability to control stereochemistry.

Direct N-Alkylation (via Borrowing Hydrogen): This method excels in atom economy and environmental friendliness , with water as the only theoretical byproduct. rug.nlnih.gov Ruthenium-catalyzed systems are highly efficient. nih.gov However, achieving high stereocontrol can be challenging, as the basic or high-temperature conditions may risk epimerization of chiral centers adjacent to carbonyl intermediates. nih.gov

Reductive Amination: This is a widely used and robust method. Its main drawback is efficiency , as the low concentration of the reactive open-chain sugar aldehyde often requires a large excess of reagents and long reaction times. nih.govStereocontrol is largely dependent on the stereochemistry of the starting sugar (substrate control), which is advantageous when the desired stereoisomer is derived from a common, readily available sugar.

Table 2: Comparative Overview of Synthetic Methodologies

| Methodology | Key Advantages | Key Disadvantages | Stereocontrol |

| Direct N-Alkylation (Borrowing Hydrogen) | High atom economy; environmentally friendly (water byproduct); one-pot reaction. rug.nlnih.gov | High temperatures may be required; potential for racemization at sensitive stereocenters. nih.gov | Moderate; depends on catalyst and conditions. |

| Reductive Amination | Well-established; good for precursors from common reducing sugars. wikipedia.org | Often slow and inefficient; requires large excess of sugar; produces waste from reducing agents. nih.gov | High (primarily substrate-controlled). |

| Henry Reaction & Hydrogenation | Versatile; powerful for C-C bond formation; access to diverse structures. wikipedia.org | Multi-step process (lower overall yield); uses nitroalkanes. | Potentially excellent (reagent-controlled asymmetric catalysis). organic-chemistry.orgpsu.edu |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for Polyhydroxylated Amine Structures

Spectroscopy is a cornerstone in the structural analysis of polyhydroxylated amines, offering non-destructive methods to probe the molecular framework, identify functional groups, and understand the compound's stereochemical nature.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 6-(Ethylamino)hexane-1,2,3,4,5-pentol.

¹H NMR: In ¹H NMR spectroscopy, protons on carbons adjacent to the amine nitrogen and hydroxyl groups are deshielded due to the electron-withdrawing effects of these heteroatoms, causing their signals to appear further downfield compared to simple alkanes. pressbooks.pubopenstax.org The N-H proton of the secondary amine typically appears as a broad signal, and its chemical shift can vary depending on solvent and concentration. pressbooks.pubopenstax.orglibretexts.org Deuterium exchange (adding D₂O) can be used to confirm the N-H and O-H proton signals, as they will disappear from the spectrum. pressbooks.pubopenstax.org

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Carbons bonded to the nitrogen or oxygen atoms are deshielded and resonate at lower fields (higher ppm values) than the other carbon atoms in the alkyl chain. pressbooks.pubopenstax.org

2D NMR (NOESY): Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for determining the molecule's stereochemistry and preferred conformation in solution. nih.govyoutube.com This technique identifies protons that are close to each other in space, even if they are not directly connected through bonds. youtube.com By analyzing the cross-peaks in a NOESY spectrum, the relative orientation of substituents along the hexane (B92381) chain can be established, providing insights into the three-dimensional structure. nih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) in ppm relative to a standard reference.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 1 | ~3.5 - 3.7 | ~64 |

| 2 | ~3.6 - 3.8 | ~72 |

| 3 | ~3.6 - 3.8 | ~73 |

| 4 | ~3.6 - 3.8 | ~71 |

| 5 | ~3.8 - 4.0 | ~70 |

| 6 | ~2.8 - 3.0 | ~52 |

| N-H | Variable, broad (~1.0 - 3.0) | - |

| Ethyl-CH₂ | ~2.6 - 2.8 | ~45 |

| Ethyl-CH₃ | ~1.1 - 1.3 | ~15 |

| O-H | Variable, broad | - |

Infrared (IR) spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would be dominated by absorptions from the hydroxyl (O-H) and secondary amine (N-H) groups.

O-H Stretching: A very broad and intense absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching vibrations of the multiple hydroxyl groups. researchgate.netacs.org

N-H Stretching: A single, weaker, and sharper band is anticipated around 3300-3500 cm⁻¹ for the N-H stretch of the secondary amine. pressbooks.puborgchemboulder.com This peak may sometimes be obscured by the broad O-H band. pressbooks.pub

C-H Stretching: Absorptions for C-H stretching in the ethyl and hexane groups will appear just below 3000 cm⁻¹.

N-H Bending: An N-H bending vibration may be observed around 1600 cm⁻¹. libretexts.org

C-N Stretching: The C-N stretching vibration for an aliphatic amine typically appears as a medium or weak band in the 1250-1020 cm⁻¹ region. orgchemboulder.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H | Stretching (H-bonded) | 3200 - 3600 | Strong, Broad |

| N-H | Stretching | 3300 - 3500 | Weak-Medium, Sharp |

| C-H | Stretching | 2850 - 2960 | Medium-Strong |

| N-H | Bending | ~1600 | Variable |

| C-O | Stretching | 1050 - 1200 | Strong |

| C-N | Stretching | 1020 - 1250 | Weak-Medium |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. creative-proteomics.comcreative-proteomics.com For this compound (C₈H₁₉NO₅), HRMS can measure the mass of the molecular ion to several decimal places, allowing for the unambiguous confirmation of its molecular formula. nih.gov This technique is particularly valuable when distinguishing between compounds with the same nominal mass but different elemental compositions. escholarship.org Analysis of the fragmentation pattern in the mass spectrum can also provide structural information, such as the loss of water molecules from the polyol chain or cleavage adjacent to the amine group.

Table 3: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₉NO₅ |

| Calculated Monoisotopic Mass | 209.12632 Da |

| Observed Ion (e.g., [M+H]⁺) | 210.13359 Da |

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. mtoz-biolabs.comyoutube.com Since this compound contains multiple chiral centers, it is an optically active molecule. CD spectroscopy can be used as a powerful tool to determine its absolute configuration. mtoz-biolabs.comwikipedia.org This is often achieved by comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations for all possible stereoisomers. nih.gov The isomer whose calculated spectrum matches the experimental one allows for the assignment of the absolute configuration (R/S) at each stereocenter. mtoz-biolabs.com Furthermore, changes in the CD spectrum under different solvent conditions can provide valuable information about the molecule's conformational dynamics in solution. nih.gov

Single-Crystal X-Ray Diffraction for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. wikipedia.org If a suitable single crystal of this compound can be grown, this technique can provide an unambiguous determination of its absolute configuration. wikipedia.org The analysis yields precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. nih.govresearchgate.net It also provides detailed information on intermolecular interactions, such as the extensive network of hydrogen bonds expected for a polyhydroxylated amine, which dictates how the molecules pack together in the crystal lattice. nih.govnih.gov

Computational Chemistry Approaches to Conformational Prediction and Stability

Computational chemistry provides powerful tools for predicting the stable conformations of flexible molecules like this compound and for understanding the forces that govern their structures. nih.gov

Molecular Mechanics (MM): Force-field methods can be used to rapidly explore the conformational space of the molecule. This involves rotating the single bonds in the hexane chain and ethyl group to generate a large number of possible three-dimensional structures. The relative energies of these conformers are calculated to identify low-energy, stable arrangements.

Density Functional Theory (DFT): High-level quantum chemical calculations, such as DFT, are then used to optimize the geometries and calculate the relative energies of the most stable conformers identified by molecular mechanics. mdpi.com These calculations can accurately predict conformational preferences that arise from a balance of steric repulsion, intramolecular hydrogen bonding between the hydroxyl groups and the amine, and dipole-dipole interactions. researchgate.net The results from these computational studies can be directly compared with experimental data from NMR and CD spectroscopy to build a comprehensive and validated model of the molecule's structure and behavior. nih.govmdpi.com

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For a molecule like this compound, DFT calculations can provide profound insights into its optimized molecular geometry, bond characteristics, and electronic properties, which are fundamental to understanding its reactivity and interactions.

DFT calculations typically begin with a geometry optimization process. In this step, the spatial coordinates of all atoms in the molecule are adjusted to find the lowest energy conformation, often referred to as the ground state. This process yields precise theoretical values for bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the precise arrangement of the hexane backbone, the orientation of the five hydroxyl groups, and the ethylamino substituent.

Once the optimized geometry is obtained, various electronic properties can be calculated. These properties help in understanding the molecule's stability and reactive sites. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. acs.orgfrontiersin.org

Furthermore, DFT allows for the calculation of the electrostatic potential surface, which illustrates the charge distribution across the molecule. This can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule might interact with other chemical species. frontiersin.orgnih.gov Atomic charge distribution, often calculated using methods like Mulliken population analysis, assigns partial charges to each atom, offering a quantitative measure of the polarity of bonds within the molecule. acs.org For this compound, this would highlight the polarity of the C-O, O-H, C-N, and N-H bonds, which are critical for hydrogen bonding and other intermolecular interactions.

The following table represents a hypothetical output from a DFT analysis on this compound, illustrating the types of parameters that would be determined.

| Parameter | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -845.12345 | Represents the total electronic energy of the molecule in its optimized ground state. |

| HOMO Energy (eV) | -6.89 | Indicates the energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy (eV) | 1.45 | Indicates the energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 8.34 | A measure of chemical stability and reactivity. A larger gap suggests higher stability. |

| Dipole Moment (Debye) | 3.78 | Quantifies the overall polarity of the molecule, arising from its charge distribution. |

| Mulliken Charge on N atom | -0.58 | Indicates the partial negative charge on the nitrogen atom, suggesting it is a nucleophilic center. |

| Mulliken Charge on O atoms (average) | -0.65 | Indicates the partial negative charge on the oxygen atoms, highlighting their role in hydrogen bonding. |

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

While DFT provides a static image of a molecule's lowest-energy state, this compound is a highly flexible molecule with multiple rotatable bonds. Its actual structure in a solution is a dynamic ensemble of various conformations. Molecular Modeling and, specifically, Molecular Dynamics (MD) simulations are computational techniques used to explore this vast conformational space and understand the molecule's behavior over time. nih.govnih.gov

MD simulations model the movements of atoms and molecules by iteratively solving Newton's equations of motion for a system of interacting particles. rsc.org A simulation begins with an initial structure, often the optimized geometry from a DFT calculation. This structure is then placed in a simulated environment, such as a box of water molecules, to mimic solution conditions. The system is then allowed to evolve over a period of time (from nanoseconds to microseconds), generating a trajectory that details the position and velocity of every atom at each time step.

Analysis of this trajectory provides a wealth of information about the molecule's flexibility and preferred shapes. For this compound, with its long carbon chain, numerous hydroxyl groups, and an ethylamino group, the key areas of flexibility are the dihedral angles along the C-C backbone and around the C-N and C-O bonds. nih.govresearchgate.net By monitoring these dihedral angles throughout the simulation, researchers can identify the most populated (i.e., most stable) conformational states. The results are often visualized as Ramachandran-like plots or histograms showing the probability distribution of different angle values.

Intramolecular and intermolecular hydrogen bonds play a critical role in determining the conformation of polyhydroxylated molecules. nih.gov MD simulations can explicitly track the formation and breaking of hydrogen bonds between the hydroxyl groups, the amino group, and surrounding water molecules. This analysis reveals how solvent interactions and internal hydrogen bonding networks stabilize certain conformations over others. rsc.org Properties such as the root-mean-square deviation (RMSD) can be calculated to quantify the stability of the molecule's structure over the course of the simulation, while the radius of gyration provides insight into its compactness. nih.gov

The following interactive table presents hypothetical data from an MD simulation, illustrating how the conformational preferences of this compound could be characterized based on the analysis of key dihedral angles.

| Dihedral Angle | Description | Dominant Conformer(s) | Population (%) | Implication |

|---|---|---|---|---|

| C1-C2-C3-C4 | Central backbone torsion | Anti (~180°) | 65% | Suggests a preference for an extended, linear backbone conformation. |

| C1-C2-C3-C4 | Central backbone torsion | Gauche (~±60°) | 35% | Indicates the presence of bent or folded backbone structures. |

| H-O-C1-C2 | Hydroxyl group orientation at C1 | Gauche (+60°) | 50% | Orientation likely stabilized by an intramolecular H-bond to the O atom at C2. |

| C5-C6-N-C(ethyl) | Ethylamino group orientation | Anti (~180°) | 80% | The ethyl group is predominantly oriented away from the main hexane chain to minimize steric hindrance. |

Chemical Reactivity and Derivatization Studies of 6 Ethylamino Hexane 1,2,3,4,5 Pentol

Reactions Involving the Multiple Hydroxyl Groups

The pentol moiety, with its five hydroxyl groups, represents a significant site for chemical modification. These groups can undergo reactions typical of alcohols, such as esterification, etherification, and glycosylation, leading to derivatives with altered physical and chemical properties.

The hydroxyl groups of 6-(Ethylamino)hexane-1,2,3,4,5-pentol can be converted to esters and ethers through reactions with various electrophiles. youtube.com

Esterification: This reaction involves treating the compound with carboxylic acids, acid chlorides, or acid anhydrides. The reaction typically requires a catalyst, such as a strong acid, or is performed in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in Given the presence of five hydroxyl groups, the extent of esterification can be controlled to produce mono-, di-, tri-, tetra-, or penta-esters. Selective esterification of the primary hydroxyl group over the secondary ones can often be achieved due to its lower steric hindrance. organic-chemistry.org The synthesis of poly(ester amide)s from monomers containing amino, hydroxyl, and carboxylic acid groups demonstrates that polycondensation with hydroxyl groups can occur more readily than with amine groups under certain conditions. nih.gov

Etherification: The formation of ethers can be accomplished via reactions such as the Williamson ether synthesis. This involves deprotonating the hydroxyl groups with a strong base to form alkoxides, which then act as nucleophiles and react with alkyl halides (e.g., methyl iodide) in an SN2 reaction. youtube.com Similar to esterification, complete or partial etherification of the pentol moiety is possible, yielding a variety of derivatives.

The table below summarizes common reagents and conditions for these transformations.

| Reaction Type | Reagent Class | Specific Example | Expected Product Moiety |

| Esterification | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Acetate (B1210297) Ester (-OCOCH₃) |

| Acid Chloride | Benzoyl Chloride (C₆H₅COCl) | Benzoate Ester (-OCOC₆H₅) | |

| Carboxylic Acid | Stearic Acid (C₁₇H₃₅COOH) | Stearate Ester (-OCOC₁₇H₃₅) | |

| Etherification | Alkyl Halide | Methyl Iodide (CH₃I) | Methyl Ether (-OCH₃) |

| Alkyl Halide | Benzyl Bromide (C₆H₅CH₂Br) | Benzyl Ether (-OCH₂C₆H₅) |

Glycosylation is a key reaction where a carbohydrate is attached to a hydroxyl group of another molecule, known as the glycosyl acceptor. wikipedia.org The pentol moiety of this compound, with its multiple hydroxyl groups, can serve as a potent glycosyl acceptor. This process, forming an O-glycosidic bond, results in glycoside-like structures. numberanalytics.com

Dehydrative glycosylation methods allow for the direct reaction of an unprotected carbohydrate (the glycosyl donor) with an alcohol in the presence of a catalyst. nih.gov For instance, scandium triflate has been used to catalyze the glycosylation of various alcohols with unprotected monosaccharides. researchgate.net The use of ionic liquids as a solvent can significantly improve the rate and yield of such reactions. nih.govresearchgate.net This approach is advantageous as it simplifies the synthesis of complex glycoconjugates. nih.gov

The table below outlines potential glycosylation reactions.

| Glycosyl Donor (Example) | Catalyst/Method | Product Type |

| Unprotected Glucose | Scandium Triflate (Sc(OTf)₃) | Glucoside |

| Unprotected Galactose | Ferric Chloride (FeCl₃) | Galactoside |

| Activated Glycosyl Donor | Lewis Acid (e.g., BF₃·OEt₂) | Glycoside |

Reactivity of the Secondary Amine Functionality

The secondary amine in this compound is a nucleophilic center and a Lewis base, enabling reactions like N-acylation and complexation with metal ions. ncert.nic.in The lone pair of electrons on the nitrogen atom is responsible for this reactivity. byjus.com

N-acylation is the process of attaching an acyl group to the nitrogen atom. ncert.nic.in Primary and secondary amines readily react with acid chlorides and anhydrides via nucleophilic substitution to form amides. byjus.comlibretexts.org Due to the higher nucleophilicity of the amine compared to the hydroxyl groups, selective N-acylation can be achieved under controlled conditions. The reaction is often carried out in the presence of a base to neutralize the acid byproduct. libretexts.org

This selective reactivity is crucial for synthesizing derivatives where only the nitrogen atom is modified. For example, N-acetylation can be achieved using acetonitrile (B52724) as the acetylating agent with an alumina (B75360) catalyst, offering a sustainable method. nih.gov Besides acylation, the amine can undergo other functionalization reactions, such as alkylation with alkyl halides. libretexts.org

Common N-functionalization reactions are summarized below.

| Reaction Type | Reagent | Product Functional Group |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetyl |

| N-Benzoylation | Benzoyl Chloride (C₆H₅COCl) | N-Benzoyl |

| N-Alkylation | Methyl Iodide (CH₃I) | N-Ethyl, N-Methyl (Tertiary Amine) |

Amino alcohols are effective ligands for coordinating with transition metal ions. rsc.org The presence of both nitrogen (amine) and oxygen (hydroxyl) donor atoms allows this compound to act as a multidentate chelating agent. alfa-chemistry.com Amino acids commonly form stable five-membered chelate rings by coordinating to metal ions through both the amino group and the carboxylate oxygen. wikipedia.org Similarly, amino alcohols can form stable complexes by coordinating through the nitrogen and an oxygen from a hydroxyl group. rsc.org

The hydroxyl groups can also be deprotonated to form alcoholates, which act as bridging ligands between two metal centers. rsc.org This compound can coordinate with various metal ions, including Cu(II), Co(II), Zn(II), and Ni(II), to form structurally diverse coordination complexes. alfa-chemistry.com The specific coordination mode depends on factors such as the metal ion, the solvent, and the pH of the solution.

| Metal Ion | Potential Coordination Mode | Ligand Donor Atoms |

| Copper(II) (Cu²⁺) | Bidentate Chelating | N, O |

| Zinc(II) (Zn²⁺) | Bidentate Chelating | N, O |

| Cobalt(II) (Co²⁺) | Multidentate Bridging | N, O, O' |

| Nickel(II) (Ni²⁺) | Bidentate Chelating | N, O |

Oxidation and Reduction Chemistry of Amino Alcohol Systems

The amino alcohol structure is susceptible to both oxidation and reduction reactions, though the pentol backbone itself is fully reduced. The reactivity centers on the hydroxyl and amino functionalities.

Oxidation: The hydroxyl groups can be oxidized to aldehydes or ketones, and further to carboxylic acids. The primary alcohol at one end of the chain would typically oxidize to an aldehyde and then to a carboxylic acid, while the secondary alcohols would oxidize to ketones. core.ac.uk The presence of the amine group complicates oxidation, as it is also susceptible to oxidation. To achieve selective oxidation of the alcohol groups, the amine may need to be protected, for example, through acylation. louisville.edu Mild oxidizing agents, such as manganese(IV) oxide (MnO₂), have been used for the selective oxidation of β-amino alcohols to α-amino aldehydes without over-oxidation. researchgate.netthieme-connect.com Homogeneous catalyst systems like Cu/TEMPO can also be used for the aerobic oxidation of alcohols, sometimes showing selectivity in the presence of amines. nih.gov

Reduction: While the hexane-pentol backbone is already in a reduced state, functional groups introduced through derivatization can be reduced. For example, if the hydroxyl groups are oxidized to ketones or aldehydes, these can be reduced back to alcohols using reducing agents like sodium borohydride (B1222165) (NaBH₄). core.ac.ukresearchgate.net Similarly, amide derivatives formed by N-acylation can be reduced to the corresponding amines.

The table below outlines possible redox transformations.

| Reaction Type | Reagent/System | Functional Group Transformed | Resulting Functional Group |

| Oxidation | Manganese(IV) Oxide (MnO₂) | Primary Alcohol (-CH₂OH) | Aldehyde (-CHO) |

| Pyridinium Chlorochromate (PCC) | Secondary Alcohol (>CHOH) | Ketone (>C=O) | |

| Strong Oxidant (e.g., KMnO₄) | Primary Alcohol (-CH₂OH) | Carboxylic Acid (-COOH) | |

| Reduction | Sodium Borohydride (NaBH₄) | Ketone (>C=O) | Secondary Alcohol (>CHOH) |

Theoretical Investigations of Reactivity Descriptors (e.g., chemical potential, hardness, electrophilicity)

Theoretical investigations using computational methods like Density Functional Theory (DFT) provide valuable insights into the chemical reactivity of molecules through the calculation of global reactivity descriptors. nih.govajchem-a.com These descriptors, derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—help to quantify and predict a molecule's stability and reaction tendencies. researchgate.netias.ac.in

Key reactivity descriptors include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). Chemical potential signifies the tendency of electrons to escape from a system; a stable molecule will have a negative chemical potential. researchgate.net Chemical hardness measures the resistance of a molecule to change its electron distribution, with harder molecules, characterized by a large HOMO-LUMO gap, being more stable and less reactive. researchgate.netias.ac.in Conversely, chemical softness (S) is the reciprocal of hardness and indicates higher reactivity. The electrophilicity index quantifies the ability of a species to accept electrons. ajchem-a.com

While specific DFT studies detailing the reactivity descriptors for this compound are not extensively available in the surveyed literature, the values can be determined computationally. The standard equations used for these calculations are based on Koopman's theorem, which approximates the ionization potential (I) as the negative of the HOMO energy (-EHOMO) and the electron affinity (A) as the negative of the LUMO energy (-ELUMO). ajchem-a.com

The presence of multiple hydroxyl groups and a secondary amine group, all containing lone pairs of electrons, suggests that the HOMO of this compound would be significantly influenced by these heteroatoms, indicating a capacity to act as an electron donor in chemical reactions.

Table 1: Theoretical Reactivity Descriptors and Their Formulas This table outlines the fundamental equations used in computational chemistry to determine key reactivity descriptors from frontier molecular orbital energies.

| Descriptor | Formula | Description |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from a system. ajchem-a.comresearchgate.net |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) | Indicates resistance to change in electron configuration. A larger value suggests higher stability. researchgate.netias.ac.in |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, representing the molecule's polarizability and reactivity. ajchem-a.com |

| Electronegativity (χ) | χ = -μ = -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. ajchem-a.com |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the electron-accepting capability of a species. ajchem-a.com |

Note: EHOMO and ELUMO represent the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, respectively. Specific values for this compound require dedicated computational analysis.

Intramolecular and Intermolecular Hydrogen Bonding Interactions

The molecular structure of this compound, featuring five hydroxyl (-OH) groups and one secondary amine (-NH) group, provides extensive capability for forming both intramolecular and intermolecular hydrogen bonds. nih.gov These non-covalent interactions are crucial in determining the compound's physical properties, conformation, and interactions with other molecules. khanacademy.orgkhanacademy.org The molecule possesses six hydrogen bond donor sites (five from the hydroxyl groups and one from the amine group) and six hydrogen bond acceptor sites (five oxygen atoms and one nitrogen atom). nih.gov

Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonds occur between different parts of the same molecule. khanacademy.orgkhanacademy.org In this compound, the flexible carbon backbone allows hydroxyl and amino groups to come into proximity, potentially forming stable five- or six-membered ring structures. Such interactions can occur between adjacent hydroxyl groups or between a hydroxyl group and the ethylamino group. The formation of these internal hydrogen bonds can significantly influence the molecule's conformational preferences, stabilizing specific three-dimensional shapes. nih.govnih.gov Studies on related sugar alcohols have shown that cooperative networks of intramolecular hydrogen bonds between vicinal hydroxyl groups can lead to overstabilized conformers. researchgate.net

Intermolecular Hydrogen Bonding

Intermolecular hydrogen bonds form between separate molecules and are fundamental to the condensed-phase properties of the compound. khanacademy.orgresearchgate.net The numerous donor and acceptor sites on this compound enable the formation of complex and extensive three-dimensional hydrogen-bonding networks. In the solid or liquid state, these interactions would connect neighboring molecules, with hydroxyl groups acting as both donors and acceptors and the nitrogen atom of the ethylamino group acting primarily as an acceptor. researchgate.netmdpi.com

In aqueous solutions, there is a competition between intramolecular hydrogen bonds and intermolecular hydrogen bonds with water molecules. Often, intermolecular interactions with the solvent are thermodynamically favored. researchgate.net The interactions within proteins and with biological targets are also heavily governed by the specific hydrogen bonds formed by the polyol and amine functionalities. nih.govlibretexts.org

Table 2: Hydrogen Bonding Capabilities of Functional Groups in this compound This table summarizes the potential hydrogen bonding roles of the active functional groups present in the molecule.

| Functional Group | Role | Description |

| Hydroxyl (-OH) | Donor & Acceptor | The hydrogen atom can be donated to an electronegative atom (O, N). The oxygen atom's lone pairs can accept a hydrogen atom. mdpi.com |

| Secondary Amine (-NH) | Donor & Acceptor | The hydrogen atom can be donated. The nitrogen atom's lone pair can act as a hydrogen bond acceptor. researchgate.net |

Biochemical and Biological Research Perspectives Mechanistic and Fundamental

Role as a Carbohydrate Derivative in Fundamental Biochemical Pathways

As a derivative of glucose, 6-(Ethylamino)hexane-1,2,3,4,5-pentol is positioned to interact with the central pathways of carbohydrate metabolism. Its structure, featuring a polyol chain and an N-ethyl group, suggests potential involvement in pathways concerning both amino sugars and sugar alcohols.

The metabolic fate of this compound in biological systems is not yet fully elucidated. However, by examining the established pathways for related amino sugars and sugar alcohols, potential metabolic routes can be hypothesized. The primary pathway for endogenous amino sugar synthesis is the hexosamine biosynthesis pathway (HBP), which converts fructose-6-phosphate (B1210287) and glutamine into glucosamine-6-phosphate, and ultimately into UDP-N-acetylglucosamine (UDP-GlcNAc). researchgate.netnih.gov UDP-GlcNAc is a critical precursor for the synthesis of complex glycans. nih.gov

Given that this compound is an N-alkylated glucamine, its entry into metabolic pathways would likely require enzymatic modification. In mammalian cells, the metabolism of xenobiotics often involves N-dealkylation, a process catalyzed by cytochrome P450 enzymes. mdpi.com Such a reaction would convert N-ethyl-D-glucamine to D-glucamine and acetaldehyde. D-glucamine could then potentially be phosphorylated to enter the hexosamine pathway. The metabolic pathways of related amino sugars like glucosamine (B1671600) and N-acetylglucosamine have been studied in human articular chondrocytes, revealing that these cells actively import and metabolize glucosamine. nih.govnih.gov

Hypothetical Metabolic Pathways for this compound

| Metabolic Step | Potential Enzyme Class | Product(s) | Subsequent Pathway |

|---|---|---|---|

| N-de-ethylation | Cytochrome P450 | D-Glucamine + Acetaldehyde | Hexosamine Biosynthesis Pathway (for D-Glucamine) |

| Phosphorylation | Kinase | N-ethyl-D-glucamine-phosphate | Unknown |

| Oxidation | Dehydrogenase | Corresponding acid/aldehyde | Further catabolism |

Amino sugars are fundamental building blocks for the synthesis of complex biomolecules such as glycoproteins and glycolipids. drugbank.comnih.gov The biosynthesis of N-linked glycoproteins, for instance, commences in the endoplasmic reticulum with the transfer of a pre-assembled oligosaccharide precursor to asparagine residues of a nascent polypeptide chain. creative-biolabs.comthemedicalbiochemistrypage.org This precursor contains N-acetylglucosamine (GlcNAc).

For this compound to act as a precursor, it would need to be converted into a nucleotide-sugar donor, such as UDP-N-ethyl-D-glucosamine. This would require a series of enzymatic reactions, including phosphorylation and subsequent activation with UTP. Glycosyltransferases, the enzymes responsible for attaching sugars to other molecules, exhibit a degree of substrate specificity. nih.govsigmaaldrich.com While some glycosyltransferases have relaxed substrate specificity and can utilize modified sugars, the efficiency of such processes with an N-ethylated substrate is an area for further investigation. nih.govsemanticscholar.org The presence of the N-ethyl group could sterically hinder the binding of the sugar to the active site of glycosyltransferases, potentially making it a poor substrate.

Molecular-Level Interactions with Biological Components (excluding clinical efficacy or safety)

The structural analogy of this compound to glucose and its derivatives suggests that it could interact with various biological components at the molecular level, including enzymes and signaling proteins.

Hexokinase is a key enzyme in glycolysis, catalyzing the phosphorylation of glucose to glucose-6-phosphate. Several glucose analogs are known to be competitive inhibitors of hexokinase. mdpi.com For example, N-acetylglucosamine acts as a competitive inhibitor of glucose phosphorylation. nih.gov Given that this compound shares the core glucamine structure, it is plausible that it could also act as a competitive inhibitor of hexokinase. The N-ethyl group might influence its binding affinity to the enzyme's active site.

Comparison of Potential Hexokinase Inhibitors

| Compound | Structural Feature | Observed/Hypothesized Interaction with Hexokinase |

|---|---|---|

| Glucose | Natural Substrate | Phosphorylated to Glucose-6-phosphate |

| N-Acetyl-D-glucosamine | N-acetylation at C2 | Competitive inhibitor nih.gov |

| This compound | N-ethylation at C1 | Hypothesized competitive inhibitor |

Amino sugars, particularly N-acetylglucosamine, play crucial roles in cellular communication. nih.govresearchgate.netontosight.ai O-GlcNAcylation, the attachment of a single N-acetylglucosamine to serine or threonine residues of intracellular proteins, is a dynamic post-translational modification that modulates a wide array of cellular processes, including signal transduction and transcription. nih.gov Furthermore, as components of glycoproteins on the cell surface, amino sugars are involved in cell-cell recognition and signaling. mdpi.com

The potential for this compound to participate in or interfere with these processes is an area of active research interest. If it can be metabolized to a UDP-sugar derivative, it might be incorporated into glycan chains, potentially altering the structure and function of glycoproteins and consequently affecting cellular communication. Alternatively, it could interfere with the enzymes involved in O-GlcNAcylation, such as O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA).

Detection and Quantification in Biological Samples for Research Purposes (e.g., rice koji studies)

The detection and quantification of this compound in complex biological matrices like those from rice koji studies require sensitive and specific analytical methods. Rice koji, a traditional Japanese fermented rice product, contains a complex mixture of sugars, amino acids, and other metabolites. mdpi.comnih.govresearchgate.net

Several analytical techniques are suitable for the analysis of amino sugars and their derivatives. High-performance liquid chromatography (HPLC) coupled with various detectors is a common approach. nih.govnih.gov For compounds lacking a UV chromophore, pre-column derivatization with reagents like o-phthalaldehyde (B127526) can be employed to introduce a fluorescent or UV-active tag. nih.gov Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, often requiring derivatization to increase the volatility of the analyte. nih.govacs.org More recently, liquid chromatography-mass spectrometry (LC-MS) has become the method of choice for its high sensitivity and specificity in analyzing metabolites in complex samples, including fermented foods. mdpi.com

Analytical Methods for the Detection of Amino Sugar Derivatives

| Technique | Principle | Sample Preparation | Advantages | Challenges |

|---|---|---|---|---|

| HPLC-UV/Fluorescence | Chromatographic separation followed by UV or fluorescence detection. | Often requires pre-column derivatization. | Good sensitivity and selectivity with derivatization. | Derivatization can be time-consuming. |

| GC-MS | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | Derivatization to increase volatility is necessary. | High resolution and structural information. | Derivatization can introduce artifacts. |

| LC-MS | Chromatographic separation coupled with mass spectrometric detection. | Minimal sample preparation may be required. | High sensitivity, specificity, and suitable for complex matrices. | Ion suppression effects from matrix components. |

In the context of rice koji, these methods could be adapted to extract, identify, and quantify this compound, providing insights into its potential formation or transformation during the fermentation process.

Synthesis and Study of Derivatives and Analogues of 6 Ethylamino Hexane 1,2,3,4,5 Pentol

Synthesis and Characterization of N-Substituted Polyhydroxyalkylamines (e.g., N-methyl-D-glucamine)

N-Substituted polyhydroxyalkylamines are a significant class of compounds structurally related to 6-(ethylamino)hexane-1,2,3,4,5-pentol. Their synthesis often begins with a parent amino polyol, such as D-glucamine, which can be selectively functionalized. A common synthetic route is N-alkylation. For instance, the synthesis of novel fluorous chiral amines has been achieved through the N-alkylation of N-methyl-D-glucamine with (perfluoroalkyl)propyl iodides in the presence of potassium carbonate in boiling acetonitrile (B52724). fluorine1.ru This method results in tertiary amines in moderate to good yields after purification by recrystallization. fluorine1.ru

Another prominent example, N-methyl-D-glucamine, can be synthesized by the methylation of D-glucamine. researchgate.net This product serves as a versatile building block for more complex structures. For example, it can be reacted with fatty acid esters via acylation to produce fatty acid glucamides, which are notable surfactants. fluorine1.ru The synthesis of N-decyl-N-methyl-D-glucamine is achieved by reacting N-methyl-D-glucamine with 1-bromodecane (B1670165) in methanol. rsc.org

The characterization of these N-substituted derivatives is crucial for confirming their structure and purity. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H-NMR and 13C-NMR are used to elucidate the carbon-hydrogen framework of the molecule. For example, in the characterization of an N-decyl-N-methyl-D-glucamine derivative, 13C-NMR chemical shifts can identify the carbons of the decyl chain, the N-methyl group, the N-methylene group, and the distinct carbons of the polyol backbone (e.g., -CH2OH and -CHOH groups). rsc.org

Infrared (IR) Spectroscopy : This technique is used to identify functional groups present in the molecule, such as the O-H and N-H stretching bands characteristic of these amines.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition. fluorine1.ru

| Derivative | Starting Materials | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| N-(perfluoroalkyl)propyl-N-methyl-D-glucamines | N-methyl-D-glucamine, (Perfluoroalkyl)propyl iodides | K₂CO₃, Acetonitrile, reflux | Medium to good | fluorine1.ru |

| N-decyl-N-methyl-D-glucamine | N-methyl-D-glucamine, 1-Bromodecane | Na₂CO₃, Methanol, 50-55 °C | Not specified | rsc.org |

| N-methyl-D-glucamine-calix researchgate.netresorcinarene conjugates | N-methyl-D-glucamine, Paraformaldehyde, Calix researchgate.netresorcinarene derivative | Ethanol or Methanol/Water, 70-80 °C | Up to 88% | nih.gov |

Preparation and Analysis of Deoxyamino Sugars and Related Structures

Deoxyamino sugars, where one or more hydroxyl groups are replaced by an amino group, represent another important class of analogues. Their synthesis is a key area of carbohydrate chemistry, often requiring multi-step sequences with careful use of protecting groups to achieve the desired regioselectivity and stereoselectivity. nih.gov

A general strategy for the synthesis of these compounds involves the conversion of a hydroxyl group into a good leaving group, such as a tosylate or mesylate. This is followed by nucleophilic substitution with an azide (B81097) anion (N₃⁻). The resulting azide is then reduced to the desired amino group, commonly via catalytic hydrogenation (e.g., using H₂/Pd) or with reagents like zinc and acetic acid. nih.gov

The synthesis of complex deoxyamino sugar-containing glycoconjugates, which are potential vaccine candidates, highlights the advanced strategies employed. nih.gov For example, the synthesis of the repeating unit of Streptococcus pneumoniae Sp1 involved the coupling of an AAT (2-acetamido-4-amino-2,4,6-trideoxy-D-galactose) sugar at the non-reducing end. nih.gov The construction of these molecules often relies on the use of glycosyl donors, such as thioglycosides or trichloroacetimidates, which are activated by a promoter to react with a glycosyl acceptor. nih.govnih.gov

Analysis of these structures relies heavily on NMR spectroscopy to confirm the position of the amino group and the stereochemistry of the newly formed stereocenter. Mass spectrometry is used to verify the molecular weight and composition. nih.gov

Derivatization to Sugar Esters and Ethers for Material Science Research

The hydroxyl groups of this compound and its analogues provide multiple sites for derivatization into esters and ethers, creating molecules with properties relevant to material science. These derivatives, particularly sugar fatty acid esters (SFAEs), are valuable as biodegradable and biocompatible non-ionic surfactants. frontiersin.orgmdpi.com

Sugar Esters: The synthesis of sugar esters can be achieved through chemical or enzymatic methods. nih.gov

Chemical Synthesis : This often involves the reaction of the polyol with fatty acid chlorides or anhydrides, a process known as acylation. mdpi.comnih.gov Transesterification, using fatty acid methyl esters in the presence of a basic catalyst like potassium carbonate, is a common industrial method. mdpi.com These reactions can be performed in solvents like N,N-dimethylformamide (DMF), although greener alternatives such as ionic liquids and deep eutectic solvents are being explored. frontiersin.orgmdpi.com

Enzymatic Synthesis : Lipases are frequently used to catalyze the esterification reaction in a single step. tandfonline.com This method offers high regioselectivity, often favoring the primary hydroxyl groups, and proceeds under milder conditions compared to chemical synthesis. nih.gov

The properties of sugar esters are highly dependent on their degree of substitution (DS), which is the number of esterified hydroxyl groups. frontiersin.org Low DS esters (1-3) are generally hydrophilic and suitable for oil-in-water (O/W) emulsions, while high DS esters (5-8) are more lipophilic. frontiersin.org

Sugar Ethers: Alkylated derivatives, such as alkyl polyglycosides (APGs), are another important class of non-ionic surfactants. rsc.org They are typically synthesized via Fischer glycosylation, which involves the direct reaction of a sugar (like glucose) with a fatty alcohol under acidic catalysis. rsc.org

These sugar-based surfactants are investigated in material science for their ability to lower surface tension, form micelles, and act as emulsifying and foaming agents. frontiersin.orgnih.gov

| Derivative Type | Key Properties | Material Science Relevance | Reference |

|---|---|---|---|

| Sugar Fatty Acid Esters (Low DS) | Hydrophilic, Good O/W emulsifiers | Food, cosmetic, and pharmaceutical formulations | frontiersin.org |

| Sugar Fatty Acid Esters (High DS) | Lipophilic | W/O emulsions, lubricants | frontiersin.org |

| Alkyl Polyglycosides (APGs) | Excellent surfactant properties, completely biodegradable | Detergents, cosmetics, cleaning industries | rsc.org |

Stereoisomeric and Enantiomeric Investigations of Related Amino Hexanepentols

The multiple chiral centers in amino hexanepentols mean that a large number of stereoisomers are possible. The specific spatial arrangement of the hydroxyl and amino groups is critical as it dictates the molecule's physical properties and biological interactions. Therefore, stereoselective synthesis and the analysis of enantiomeric purity are crucial aspects of research.

Asymmetric synthesis aims to produce a single desired stereoisomer. This can be achieved by using chiral starting materials, such as naturally occurring sugars, or by employing chiral catalysts and auxiliaries in the synthetic route.

Once synthesized, determining the enantiomeric excess (e.e.) is essential. A sensitive fluorescence-based assay has been developed for this purpose in chiral compounds like amino alcohols. nih.gov This method involves the dynamic self-assembly of the analyte with a chiral fluorescent ligand and other components to form diastereomeric complexes. nih.gov These complexes exhibit distinct fluorescence intensities, allowing for the quantification of each enantiomer in a mixture with high accuracy. nih.gov This high-throughput method is valuable for screening asymmetric reactions to discover new chiral catalysts. nih.gov

Exploration of Polyhydroxylated Cyclohexane (B81311) Amino Acid Derivatives as Structural Motifs

Polyhydroxylated cyclohexane amino acids are cyclic analogues that serve as important structural motifs in the design of peptidomimetics and foldamers. These molecules combine the conformational constraints of a cyclohexane ring with the functionality of amino acids and the hydrophilicity of multiple hydroxyl groups.

An efficient stereoselective synthesis of these compounds has been developed starting from readily available chiral molecules like (–)-shikimic acid. chemrxiv.orgrsc.org The synthetic strategy can involve a stereoselective Michael addition of an amine to an α,β-unsaturated ester derived from the starting material. rsc.org Subsequent chemical transformations can yield both cis and trans isomers of the desired polyhydroxylated cyclohexane β-amino acids. rsc.orgnih.gov

When these non-natural amino acids are incorporated into peptide chains, they can induce specific and stable secondary structures. chemrxiv.org For example, peptides containing the trans isomer have been shown to fold into a 14-helix secondary structure, similar to the parent peptide made only of trans-2-aminocyclohexanecarboxylic acid. rsc.orgnih.gov The high degree of substitution with polar hydroxyl groups is compatible with this stable helical fold, opening avenues for designing complex foldamers with specific orientations of functional groups. chemrxiv.org The structural analysis of these peptides is conducted using a combination of FTIR, circular dichroism (CD), solution NMR, and DFT calculations. nih.gov

Synthesis and Reactivity of Alkylated Sugar Alcohol Derivatives for Alkylating Agent Research

The synthesis of alkylated sugar alcohol derivatives involves the conversion of one or more of the hydroxyl groups into ether linkages. This can be accomplished through reactions like the Williamson ether synthesis, where an alkoxide formed from the sugar alcohol reacts with an alkyl halide. youtube.com To achieve selectivity among the multiple hydroxyl groups, protecting group strategies are often necessary.

The reactivity of these derivatives is a key area of study. While the polyol backbone itself is not an alkylating agent, it can be functionalized to carry a reactive group. For research into alkylating agents, a hydroxyl group can be converted into a better leaving group, such as a tosylate, mesylate, or halide. The resulting molecule can then act as an alkylating agent in nucleophilic substitution reactions.

The reactivity of these molecules is influenced by the polyhydroxylated structure. The neighboring hydroxyl groups can affect the rate and stereochemical outcome of reactions through steric hindrance or by participating in the reaction mechanism (neighboring group participation). The study of how the polyol structure modifies the reactivity of an attached functional group is fundamental to designing targeted molecules for various chemical applications. The conversion of alcohols to alkyl halides is a standard synthetic transformation that can be applied to sugar alcohols to create potential alkylating agents. libretexts.org

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Amino Sugar Alcohol Analysis

Chromatography is a cornerstone for the separation and analysis of amino sugar alcohols from complex mixtures. The choice of technique is dictated by the analyte's physicochemical properties and the analytical question at hand.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for the direct analysis of underivatized carbohydrates, including amino sugars and sugar alcohols. thermofisher.comchromatographytoday.com The method leverages the weakly acidic nature of the hydroxyl groups of carbohydrates, which can be ionized to form anions under high pH conditions. thermofisher.comthermofisher.com This allows for their separation on strong anion-exchange stationary phases.

The separation of a compound like 6-(Ethylamino)hexane-1,2,3,4,5-pentol would be achieved using a high-pH mobile phase, typically containing sodium hydroxide (B78521), which facilitates the deprotonation of its multiple hydroxyl groups. thermofisher.com The resulting oxyanions are then separated based on their charge, size, and structure on a polymeric anion-exchange column. thermofisher.comnih.gov

Detection is accomplished via pulsed amperometry, where the electrical current generated by the oxidation of the analyte on a gold electrode surface is measured. thermofisher.com A repeating series of potentials (a waveform) is applied to the electrode to perform the oxidation, followed by cleaning and reactivation of the electrode surface, ensuring sensitive and reproducible detection down to picomole levels without requiring derivatization. thermofisher.comnih.gov

Table 1: HPAEC-PAD System Parameters for Amino Sugar Alcohol Analysis

| Parameter | Typical Condition/Setting | Purpose |

| Column | High-pH stable anion-exchange column (e.g., Dionex CarboPac™ series) nih.govlcms.cz | Separates analytes based on anionic charge at high pH. |

| Mobile Phase | Sodium hydroxide (NaOH) gradient with or without sodium acetate (B1210297) (NaOAc) thermofisher.comnih.gov | Creates high pH for ionization and elutes analytes from the column. |

| Detection | Pulsed Amperometric Detection (PAD) with a gold working electrode chromatographytoday.commdpi.com | Provides sensitive, direct electrochemical detection of underivatized analytes. |

| Sensitivity | Sub-picomole to femtomole levels thermofisher.comnih.gov | Allows for the analysis of trace amounts in biological or chemical samples. |

| Key Advantage | No derivatization required chromatographytoday.comresearchgate.net | Simplifies sample preparation and avoids potential side reactions. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of a wide range of compounds. However, due to the low volatility of polar compounds like amino sugar alcohols, a derivatization step is mandatory to convert them into thermally stable and volatile analogues suitable for GC analysis. restek.comresearchgate.net

For this compound, derivatization would typically involve reacting the hydroxyl and amino groups. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers and amines. acs.org Another method is the formation of alditol acetates, which involves reduction of any aldehyde groups followed by acetylation of the hydroxyl and amino groups. restek.com

Once derivatized, the sample is injected into the gas chromatograph, where the volatile derivatives are separated based on their boiling points and interactions with the capillary column's stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint for identification, while the chromatographic peak area allows for quantification. researchgate.net

Table 2: Comparison of Derivatization Methods for GC-MS of Amino Sugar Alcohols

| Derivatization Method | Reagents | Target Functional Groups | Advantages | Disadvantages |

| Silylation | BSTFA, TMCS | Hydroxyl (-OH), Amino (-NH) | Simple, one-step reaction; good volatility. acs.org | Derivatives can be sensitive to moisture. |

| Acetylation | Acetic anhydride, Pyridine (B92270) | Hydroxyl (-OH), Amino (-NH) | Stable derivatives; well-established method. | Can produce multiple products if not optimized. |

| Alditol Acetate | Sodium borohydride (B1222165), Acetic anhydride | Carbonyl (C=O), Hydroxyl (-OH), Amino (-NH) | Reduces sugars to a single alditol peak, simplifying chromatograms. restek.com | Multi-step process; can be more time-consuming. |

Mass Spectrometry Imaging (MSI) for Spatial Distribution Analysis in Biological Samples

Mass Spectrometry Imaging (MSI) is a powerful technology that visualizes the spatial distribution of molecules directly within biological samples, such as tissue sections, without the need for labels. pnnl.govchromatographyonline.com This technique provides crucial information on the localization of metabolites, lipids, peptides, and drugs at a cellular or subcellular level. walshmedicalmedia.compurdue.edu For a compound like this compound, MSI could reveal its distribution within specific organs, tissues, or even single cells, offering insights into its sites of action or metabolism. chromatographyonline.comnih.gov

In a typical MSI experiment, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI, a thin tissue section is coated with an energy-absorbing matrix. walshmedicalmedia.com A laser is then raster-scanned across the sample surface. At each spot, the laser fires, desorbing and ionizing analytes from the tissue, which are then analyzed by the mass spectrometer. walshmedicalmedia.com By collecting a mass spectrum at each x-y coordinate, a 2D ion density map can be constructed for any specific m/z value, corresponding to the target analyte and revealing its spatial distribution. walshmedicalmedia.comnih.gov

Table 3: Overview of Mass Spectrometry Imaging (MSI) Capabilities

| Feature | Description | Relevance to Amino Sugar Alcohol Analysis |

| Label-Free Analysis | Does not require antibodies or radioactive labels for detection. walshmedicalmedia.compurdue.edu | Allows for untargeted discovery and imaging of the native compound. |

| Spatial Resolution | Ranges from micrometers down to tens of nanometers, depending on the technique. chromatographyonline.comnih.gov | Enables visualization at the tissue, cellular, or even subcellular level. |

| Molecular Specificity | Provides mass-to-charge ratio information for precise identification of analytes. pnnl.gov | Confirms the identity of the imaged molecule is this compound. |

| Multiplexing | Can simultaneously map the distribution of hundreds of different molecules in a single experiment. pnnl.govwalshmedicalmedia.com | Allows for correlation of the compound's location with other relevant metabolites or biomarkers. |

Isotope Ratio Mass Spectrometry for Metabolic Tracing and Pathway Elucidation

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry used to measure the relative abundance of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) in a sample. fmach.it In metabolic research, this technique is employed in stable isotope tracing experiments to elucidate metabolic pathways and quantify fluxes. nih.govmssm.edu

To study the metabolic fate of this compound or its biosynthetic precursors, a version of the molecule labeled with a stable isotope, such as ¹³C or ¹⁵N, would be introduced into a biological system (e.g., cell culture or a whole organism). nih.govresearchgate.net After a period of time, metabolites are extracted and analyzed. IRMS, often coupled with a gas or liquid chromatograph (GC-c-IRMS or LC-IRMS), can precisely measure the incorporation of the heavy isotope into downstream metabolites. nih.gov This information allows researchers to trace the carbon or nitrogen backbone of the labeled compound through various biochemical reactions, thereby mapping its metabolic pathways and identifying its transformation products. nih.govnih.gov

Spectrophotometric Methods for Quantitative Analysis in Research Settings

Spectrophotometric methods offer a simpler, more accessible alternative for the quantitative analysis of specific compounds or functional groups in research settings. orientjchem.org These assays are based on the principle that a substance absorbs light at a characteristic wavelength, and the amount of light absorbed (absorbance) is directly proportional to its concentration (Beer-Lambert law).

For an amino sugar alcohol, which lacks a strong native chromophore, a colorimetric reaction is typically required. nih.gov This involves reacting the analyte with a specific reagent to produce a colored product. The amino group of this compound could be targeted for such an assay. For example, reaction with ninhydrin (B49086) produces a deep purple color with primary and secondary amines, which can be quantified by measuring the absorbance around 570 nm. google.com Alternatively, other reagents that react specifically with amino groups or vicinal diols could be employed. nih.govnih.gov

While less specific than chromatographic or mass spectrometric methods, spectrophotometric assays are valuable for high-throughput screening or routine quantification when the sample matrix is relatively simple and free of interfering substances. researchgate.net

Table 4: Potential Colorimetric Reagents for Spectrophotometric Analysis

| Reagent | Target Functional Group | Principle | Wavelength (λmax) |

| Ninhydrin | Primary/Secondary Amino Group | Forms a colored product known as Ruhemann's purple. google.com | ~570 nm |

| o-Phthaldialdehyde (OPA) | Primary Amino Group (in presence of a thiol) | Forms a fluorescent isoindole derivative. | ~340 nm (Absorbance) |

| Palladium(II) Complexes | Amino Sugars | Based on the fading of a colored Pd(II) complex upon reaction with the amino sugar. nih.govresearchgate.net | ~630 nm |

| Periodate-Schiff | Vicinal Diols | Periodic acid oxidizes vicinal diols to aldehydes, which then react with Schiff reagent to form a magenta color. | ~560 nm |

Academic and Research Applications Non Clinical/non Commercial Focus

Use as a Model Compound in Fundamental Carbohydrate Chemistry and Amino Sugar Research

6-(Ethylamino)hexane-1,2,3,4,5-pentol, commonly known in research literature as N-Ethyl-D-glucamine, serves as a valuable model compound in the study of carbohydrate and amino sugar chemistry. As a derivative of glucose, it belongs to the family of amino sugars, which are critical components in many biological processes. mdpi.comsigmaaldrich.com Its open-chain (acyclic) structure, in contrast to the cyclic forms of many parent sugars, provides a simplified yet relevant system for investigating the physicochemical properties and molecular interactions of polyhydroxylated amines.

Researchers utilize this compound to explore fundamental concepts such as:

Complex Formation: Its ability to form complexes with various biological molecules and chelate metal ions is a subject of study. mdpi.com This characteristic is foundational to understanding how amino sugars interact with metal cofactors in biological systems and for developing new chelating agents.

Molecular Recognition: The arrangement of its five hydroxyl groups and the ethylamino group creates a specific stereochemical profile. This is used to study hydrogen bonding networks and hydrophilic interactions that govern how carbohydrates are recognized by proteins and other biomolecules.